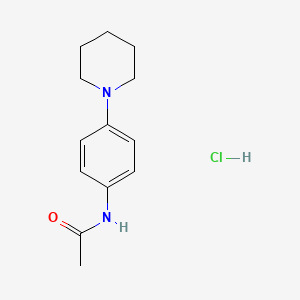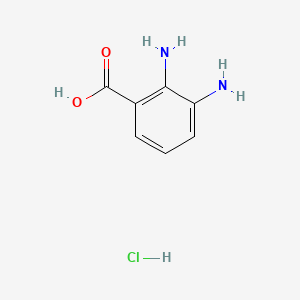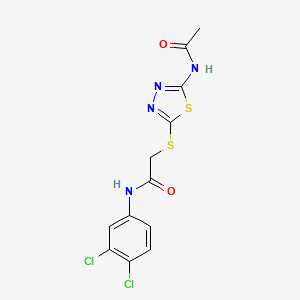![molecular formula C21H17N3O2S B2455023 N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 886905-15-3](/img/structure/B2455023.png)
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that has been studied for its various properties . It is related to the N-(6-methylbenzo[d]thiazol-2-yl)acetamide, which forms a molecular dimer through two homo-intermolecular hydrogen bonding interactions .
Synthesis Analysis
The synthesis of this compound involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . It has been developed as a highly selective and sensitive fluorescent Zn2+ sensor . A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Molecular Structure Analysis
The molecular structure of this compound involves a complex network of interactions. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds, as an acceptor to amide NH, and donors to carbonyl of amide and thiazole nitrogen assembles of three different N-(benzo[d]thiazol-2-yl)acetamide molecules .Chemical Reactions Analysis
The compound forms a (amide) N-H…N (thiazole) bonded R22 (8) molecular dimers by two homo-intermolecular hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the interactions it forms. For instance, in a related compound, N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, water acts as a bridge for forming three hydrogen bonds .科学的研究の応用
Chemical and Structural Properties
N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, due to its structural complexity, falls under the category of compounds with significant variability in chemistry and properties. The benzothiazole derivatives, as well as related compounds like benzimidazoles and pyridines, are known for their diverse chemical behavior and properties, including various protonated and/or deprotonated forms. This variability gives rise to a wide range of spectroscopic properties, structures, magnetic properties, and significant biological and electrochemical activity. These characteristics suggest potential areas of interest for further investigation and application in scientific research (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications
Benzothiazole derivatives, including compounds structurally similar to this compound, exhibit a broad spectrum of biological and medicinal applications. They are known for their antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The unique structure of benzothiazoles, especially the methine center in the thiazole ring, contributes to their significant biological activities and makes them a crucial heterocyclic compound in medicinal chemistry (Bhat & Belagali, 2020).
Synthesis and Reactivity
The synthesis and reactivity of compounds like this compound are of substantial interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems. The method of preparation and chemical reactivity of compounds with similar structural features, like 2-cyano- N -(2-hydroxyethyl) acetamide, are extensively studied. These compounds serve as important intermediates for the creation of various synthetically useful and novel heterocyclic systems, highlighting the significance of these structures in the development of new pharmacological agents and materials (Gouda et al., 2015).
作用機序
Target of Action
The compound N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, also known as N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]acetamide, is a synthetic molecule that has been investigated for its antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its bacterial targets through a distinctive mode of action. It is suggested that the compound works in conjunction with a cell-penetrating peptide, octaarginine . The compound alone and in complex with the peptide displays potent antibacterial activity . The compound’s interaction with its targets results in faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It exhibits faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, such as the cell-penetrating peptide octaarginine, can enhance the compound’s antibacterial activity . .
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(15-26-17-9-2-1-3-10-17)24(14-16-8-6-7-13-22-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBVBYDNQMWNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2454949.png)

![N-[(4-Fluoro-3-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B2454951.png)

![Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2454953.png)
![2-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2454955.png)

![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)